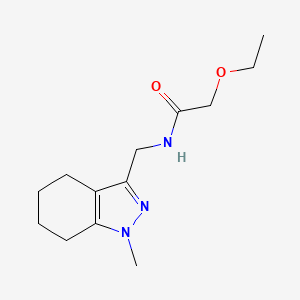
2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide is a complex organic compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds that have significant biological and pharmaceutical importance due to their structural similarity to indoles, which are prevalent in many natural products and drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the Fischer indazole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions. The indazole core can then be functionalized with the appropriate ethoxy and acetamide groups through subsequent reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the indazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions, often with the presence of a base.
Major Products Formed
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced derivatives.
Substitution: : Formation of various substituted indazole derivatives.
Aplicaciones Científicas De Investigación
2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : Indazole derivatives are known for their biological activity, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: : This compound and its derivatives can be explored for their potential therapeutic effects in treating various diseases.
Industry: : It can be used in the development of new pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism by which 2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological context, but it may involve binding to receptors or enzymes, leading to downstream effects.
Comparación Con Compuestos Similares
2-ethoxy-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide is unique due to its specific structural features, such as the ethoxy and acetamide groups Similar compounds include other indazole derivatives, which may have different substituents or functional groups
List of Similar Compounds
Indazole
1-methylindazole
2-ethoxyindazole
N-methylacetamide derivatives
Propiedades
IUPAC Name |
2-ethoxy-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-3-18-9-13(17)14-8-11-10-6-4-5-7-12(10)16(2)15-11/h3-9H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPMJUUGDIPEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1=NN(C2=C1CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2942596.png)
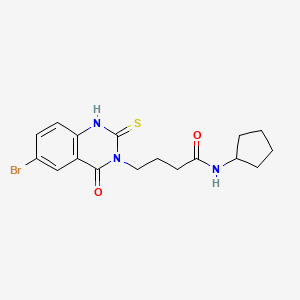
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2942599.png)
![Benzo[d][1,3]dioxol-5-yl carbonochloridate](/img/structure/B2942600.png)
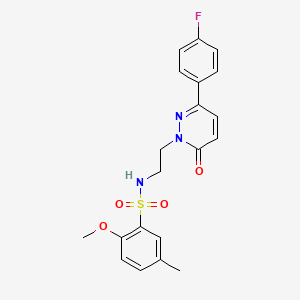

![Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2942607.png)
![2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol](/img/structure/B2942610.png)
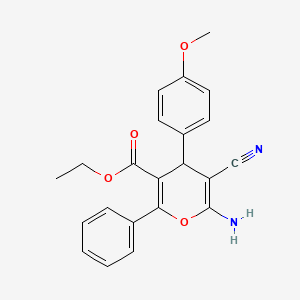
![6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N-methyl-4-pyrimidinamine](/img/structure/B2942612.png)
![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2942613.png)
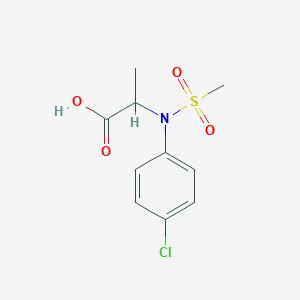
![7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2942616.png)

